5,7-Dimethoxy-3,4-dihydroisoquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
5,7-dimethoxy-3,4-dihydroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-13-9-5-8-7-12-4-3-10(8)11(6-9)14-2/h5-7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVXSZRHGWMILD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCN=C2)C(=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5,7 Dimethoxy 3,4 Dihydroisoquinoline and Its Analogs
Classical and Contemporary Approaches to the Dihydroisoquinoline Nucleus
The formation of the 3,4-dihydroisoquinoline (B110456) ring system is primarily achieved through intramolecular cyclization reactions, where a side chain attached to a benzene (B151609) ring is induced to form a new six-membered heterocyclic ring.
Bischler-Napieralski Cyclization and its Variants in Synthesis
The Bischler-Napieralski reaction stands as a cornerstone for the synthesis of 3,4-dihydroisoquinolines. wikipedia.orgorganic-chemistry.org This reaction involves the intramolecular electrophilic aromatic substitution of a β-arylethylamide, typically initiated by a dehydrating acid catalyst. wikipedia.orgnrochemistry.com For the synthesis of 5,7-Dimethoxy-3,4-dihydroisoquinoline, the required precursor is an N-acyl-3,5-dimethoxyphenethylamine. The two methoxy (B1213986) groups on the phenyl ring are crucial as they are electron-donating, activating the ring for electrophilic attack. nrochemistry.comjk-sci.com The cyclization is directed to the carbon position that is ortho to one methoxy group and para to the other, facilitating the ring closure.
The classical reagents for this transformation include strong dehydrating agents like phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃), often requiring high temperatures. organic-chemistry.org The reaction is believed to proceed through the formation of a nitrilium ion intermediate, which then attacks the aromatic ring to form the dihydroisoquinoline structure. wikipedia.org
Over the years, several variants have been developed to improve yields and broaden the reaction's scope. These modifications often involve milder reagents or different activation strategies.
Reagent Variants: Research has shown that reagents like polyphosphoric acid (PPA) and trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) can also effectively promote cyclization. wikipedia.org
Mild Conditions: A notable variant employs bromotriphenoxyphosphonium bromide, which allows the reaction to proceed at significantly lower temperatures (e.g., -60 °C), making it suitable for substrates with sensitive functional groups.
Asymmetric Synthesis: The Bischler-Napieralski reaction has also been adapted for asymmetric synthesis, using chiral auxiliaries on the phenylethylamide precursor to induce stereoselectivity, which is particularly important for producing specific enantiomers of 1-substituted dihydroisoquinolines. rsc.org
Table 1: Common Reagents for Bischler-Napieralski Reaction
| Reagent | Typical Conditions | Notes |
|---|---|---|
| Phosphorus Oxychloride (POCl₃) | Refluxing in an inert solvent (e.g., toluene, acetonitrile) | Most common and widely used reagent. wikipedia.org |
| Phosphorus Pentoxide (P₂O₅) | Often used with POCl₃, refluxing at high temperatures | Particularly effective for less-activated aromatic rings. organic-chemistry.orgjk-sci.com |
| Polyphosphoric Acid (PPA) | High temperatures (e.g., 140°C) | A strong acid and dehydrating agent. wikipedia.org |
| Triflic Anhydride (Tf₂O) | Often with a non-nucleophilic base (e.g., 2-chloropyridine) | Allows for milder reaction conditions. wikipedia.org |
One-Pot Synthetic Protocols for Enhanced Efficiency
In modern organic synthesis, there is a significant emphasis on procedural efficiency, leading to the development of one-pot protocols that combine multiple reaction steps without isolating intermediates. For the synthesis of dihydroisoquinoline analogs, such as the medicinally important 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741), a one-pot method has been developed that showcases this principle.
This process begins with the formylation of the corresponding phenethylamine (B48288) (in this case, 3,4-dimethoxyphenethylamine) using a formylation agent like ethyl formate. The resulting N-formyl intermediate is then treated with oxalyl chloride to form a reactive species, which subsequently undergoes cyclization catalyzed by phosphotungstic acid. This streamlined sequence avoids the isolation and purification of the amide intermediate, saving time and resources. The final product can often be obtained in high purity and yield simply by crystallization from the reaction mixture. By analogy, this efficient one-pot strategy could be directly applied to the synthesis of this compound by starting with 3,5-dimethoxyphenethylamine.
Alternative Cyclization Strategies
Beyond the Bischler-Napieralski reaction, other methods have been established for constructing the isoquinoline (B145761) and related heterocyclic cores.
Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgnumberanalytics.com While it classically produces 1,2,3,4-tetrahydroisoquinolines, these can be subsequently oxidized to the dihydroisoquinoline level. organic-chemistry.org The reaction is particularly effective for electron-rich aromatic systems and is a key reaction in the biosynthesis of many alkaloids. wikipedia.orgnumberanalytics.com For dimethoxy-substituted phenethylamines, the reaction typically requires strong acid and heat. wikipedia.org
Pomeranz-Fritsch Reaction: This method constructs the isoquinoline skeleton by reacting a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine to form a Schiff base, which then cyclizes in the presence of a strong acid. thermofisher.comwikipedia.orgquimicaorganica.org Modifications of this reaction, such as the Schlittler-Muller modification, allow for the synthesis of C1-substituted isoquinolines. thermofisher.comchem-station.com The Pomeranz-Fritsch-Bobbitt modification is a related pathway used to generate tetrahydroisoquinoline derivatives. nih.govmdpi.com
Modern Catalytic Methods: Contemporary approaches include palladium-catalyzed cascade reactions that can form highly substituted 1,2-dihydroisoquinolines from readily available starting materials. organic-chemistry.org Microwave-assisted syntheses have also been shown to accelerate both Bischler-Napieralski and Pictet-Spengler reactions, leading to the rapid generation of isoquinoline libraries. organic-chemistry.org
Precursor Chemistry and Starting Material Optimization
The substitution pattern of the final dihydroisoquinoline is determined entirely by the starting materials. Therefore, the synthesis and optimization of these precursors are of paramount importance.
Utilization of Phenethylamines and Related Intermediates
The most critical precursor for the synthesis of this compound via the Bischler-Napieralski pathway is 3,5-dimethoxyphenethylamine . This starting material contains the necessary carbon skeleton and the correct aromatic substitution pattern.
The synthesis of this precursor typically starts from 3,5-dimethoxybenzoic acid or 3,5-dimethoxybenzaldehyde. A standard synthetic sequence involves:
Reduction of the carboxylic acid or aldehyde to the corresponding alcohol.
Conversion of the alcohol to a halide or other leaving group.
Nucleophilic substitution with a cyanide source to introduce the second carbon atom of the ethyl chain.
Reduction of the nitrile to afford the primary amine, 3,5-dimethoxyphenethylamine.
Once the phenethylamine is obtained, it must be acylated on the nitrogen atom to form the β-arylethylamide needed for the cyclization. This is commonly achieved by reacting the amine with an acyl chloride or an acid anhydride. For example, reaction with formyl chloride or acetic anhydride would yield the corresponding N-formyl or N-acetyl derivative, which is then ready for the intramolecular cyclization step. jk-sci.com
Role of Eugenol (B1671780) Methyl Ether as a Starting Material
Eugenol methyl ether, also known as 4-allyl-1,2-dimethoxybenzene, is a naturally derived starting material that serves as a valuable precursor for certain dihydroisoquinoline analogs , specifically those with a 6,7-dimethoxy substitution pattern. Its structure does not lead to the 5,7-dimethoxy isomer but provides an excellent example of how natural products can be utilized in synthesis.
In a typical synthetic application, eugenol methyl ether is first isomerized to isoeugenol (B1672232) methyl ether (1-(3,4-dimethoxyphenyl)-1-propene). The double bond in the propenyl side chain can then be functionalized and converted into an aminoethyl group. For instance, reaction sequences can transform the propenyl group into a β-phenylethylamine derivative suitable for cyclization. Research has shown that eugenol and its methyl ether can be used to produce 3-methyl derivatives of 6,7-dimethoxy-3,4-dihydroisoquinoline.
Asymmetric Synthesis and Chiral Induction in Dihydroisoquinoline Formation
The creation of chiral centers in the dihydroisoquinoline scaffold is a critical endeavor, primarily aimed at producing enantiomerically pure 1-substituted-1,2,3,4-tetrahydroisoquinolines (THIQs), which are precursors to a vast array of bioactive alkaloids. rsc.orgnih.gov Direct asymmetric synthesis of a 3,4-dihydroisoquinoline with a chiral center at the C1 position is not the common approach. Instead, chirality is typically introduced through several strategic methodologies that either build the chiral center during the formation of the heterocyclic ring or install it in a subsequent step.
The primary strategies for inducing chirality in the synthesis of isoquinoline derivatives include the use of chiral starting materials in reactions like the Bischler-Napieralski synthesis, the application of chiral auxiliaries, and the asymmetric reduction of a prochiral dihydroisoquinoline intermediate. rsc.orgnih.govrsc.org
Diastereoselective Bischler-Napieralski Reaction:
The classical Bischler-Napieralski reaction, which involves the cyclodehydration of a β-phenylethylamide, is a foundational method for synthesizing 3,4-dihydroisoquinolines. rsc.orgwikipedia.orgorganic-chemistry.org An asymmetric variant of this reaction utilizes a chiral β-phenylethylamide substrate. In this approach, the existing chirality in the starting material directs the cyclization, leading to the formation of a diastereomerically enriched dihydroisoquinoline product.
For instance, studies on the cyclization of (S)-1-alkyl-1,2-diphenylethylamides using phosphorus oxychloride (POCl₃) and phosphorus pentoxide (P₂O₅) have demonstrated the generation of 3-alkyl-4-phenyl-3,4-dihydroisoquinolines with good stereochemical control. rsc.orgrsc.org The reaction proceeds with diastereomeric excesses (de) ranging from 80–91%, creating two adjacent stereogenic centers at the C3 and C4 positions. rsc.org Although this method does not create a chiral center at the C1 position of the target this compound, it exemplifies a key principle of substrate-controlled chiral induction in dihydroisoquinoline synthesis. The subsequent reduction of these chiral dihydroisoquinolines can then lead to trisubstituted tetrahydroisoquinolines. rsc.orgrsc.org
Interactive Table: Diastereoselective Bischler-Napieralski Cyclization
| Amide Substrate (Starting Material) | Amide Substituent (R) | Diastereomeric Excess (de) | Product | Reference |
|---|---|---|---|---|
| (S)-N-Acetyl-1,2-diphenylethylamine | Methyl | 80% | (3S,4S)-3-Methyl-4-phenyl-3,4-dihydroisoquinoline | rsc.org |
| (S)-N-Propionyl-1,2-diphenylethylamine | Ethyl | 89% | (3S,4S)-3-Ethyl-4-phenyl-3,4-dihydroisoquinoline | rsc.org |
Chiral Auxiliaries and Asymmetric Reduction:
Another significant strategy involves attaching a chiral auxiliary to the nitrogen of the phenylethylamine precursor. nih.govresearchgate.net This auxiliary can guide a diastereoselective cyclization or, more commonly, a diastereoselective reduction of the resulting prochiral dihydroisoquinoline. After the chiral center at C1 is established in the tetrahydroisoquinoline product, the auxiliary is cleaved.
However, the most prevalent method for accessing chiral 1-substituted THIQs is the asymmetric reduction of a prochiral 1-substituted-3,4-dihydroisoquinoline. rsc.orgnih.gov This two-step sequence begins with a standard Bischler-Napieralski reaction to form the C=N double bond of the dihydroisoquinoline ring. This prochiral imine is then subjected to enantioselective reduction using various methods:
Chiral Hydride Reducing Agents: Modified borohydride (B1222165) or aluminum hydride reagents containing chiral ligands can deliver a hydride to one face of the imine preferentially. nih.gov
Catalytic Hydrogenation: This is a highly effective method employing transition metal catalysts (e.g., rhodium, iridium, ruthenium) complexed with chiral ligands. rsc.orgacs.org The catalyst coordinates to the imine and directs the delivery of hydrogen gas from a specific face, resulting in high enantiomeric excess (ee). nih.gov
Enzymatic Catalysis: Enzymes can offer exceptional stereoselectivity under mild conditions. nih.gov
Asymmetric Pictet-Spengler Reaction:
As an alternative to the Bischler-Napieralski route, the Pictet-Spengler reaction offers a powerful method for the asymmetric synthesis of tetrahydroisoquinolines, bypassing the isolation of a dihydroisoquinoline intermediate. acs.orgmdpi.comnih.gov This reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by ring closure. mdpi.comnih.gov The asymmetric variant uses a chiral catalyst, often a chiral Brønsted acid, to control the stereochemical outcome of the cyclization. acs.org Enzymes, such as norcoclaurine synthase (NCS), are particularly effective, catalyzing the Pictet-Spengler reaction with high stereoselectivity under physiological conditions. tandfonline.com While this method directly yields tetrahydroisoquinolines, it represents a state-of-the-art strategy for creating the core chiral structure from which the target compound's analogs are derived. acs.orgtandfonline.com
Green Chemistry Approaches and Sustainable Synthetic Routes
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like dihydroisoquinolines to minimize environmental impact, reduce waste, and improve safety and efficiency. Traditional methods, such as the Bischler-Napieralski reaction, often rely on harsh reagents (e.g., POCl₃, P₂O₅), high temperatures, and hazardous solvents. wikipedia.orgjk-sci.comnrochemistry.com Modern approaches seek to address these drawbacks through several key innovations.
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a significant tool for promoting organic reactions. organic-chemistry.org For the synthesis of dihydroisoquinolines and their derivatives, microwave heating can dramatically reduce reaction times from hours to minutes, often leading to cleaner reaction profiles and higher yields compared to conventional heating methods. organic-chemistry.orgrsc.org This technique has been successfully applied to both Bischler-Napieralski and Pictet-Spengler reactions. organic-chemistry.orgnih.gov Notably, a convenient synthesis of 1-substituted 6,7-dimethoxy-3-oxo-2,3-dihydroisoquinolines has been developed using microwave irradiation under solvent-free conditions, highlighting a direct green route to closely related structures. researchgate.net
Solvent-Free and Catalyst-Free Conditions:
Eliminating volatile organic solvents is a primary goal of green chemistry. Several syntheses of related heterocyclic systems have been developed to run under solvent-free or "neat" conditions, often facilitated by microwave irradiation or the use of solid supports. rsc.orgresearchgate.netjmchemsci.com These methods reduce solvent waste and can simplify product purification. Additionally, research into catalyst-free reactions, such as the [3+2] cyclization of dihydroisoquinolines with other reagents, demonstrates the potential for simplifying synthetic procedures and avoiding potentially toxic or expensive metal catalysts. rsc.org
Alternative Reagents and Reaction Media:
The development of milder and more environmentally benign reagents is crucial. For instance, the use of trifluoromethanesulfonic anhydride in the presence of 2-chloropyridine (B119429) offers a milder method for the electrophilic amide activation required in Bischler-Napieralski-type reactions. organic-chemistry.org Furthermore, ionic liquids have been explored as alternative reaction media. nih.gov Their low vapor pressure and potential for recyclability make them an attractive, albeit often costly, alternative to conventional solvents in microwave-assisted syntheses of related heterocycles. nih.gov
Process Intensification and Enzymatic Synthesis:
Process intensification strategies, such as "one-pot" reactions where multiple synthetic steps are carried out in a single reactor without isolating intermediates, significantly reduce waste, energy consumption, and manual labor. odu.edu
The use of enzymes represents a pinnacle of green synthesis. As mentioned previously, norcoclaurine synthase (NCS) catalyzes the Pictet-Spengler reaction stereoselectively at or near room temperature in aqueous media. tandfonline.com This biocatalytic approach avoids the need for heavy metals, harsh acids, and organic solvents, offering an ideal, though substrate-specific, sustainable route to chiral isoquinoline alkaloids. tandfonline.com
Interactive Table: Comparison of Conventional vs. Green Synthetic Approaches for Dihydroisoquinolines
| Feature | Conventional Method (e.g., Classical Bischler-Napieralski) | Green/Sustainable Alternative | Advantage of Green Approach | Reference |
|---|---|---|---|---|
| Energy Input | Prolonged heating (reflux) for several hours | Microwave irradiation (minutes) | Drastic reduction in reaction time and energy consumption | organic-chemistry.orgresearchgate.net |
| Reagents | Stoichiometric strong dehydrating acids (POCl₃, P₂O₅) | Catalytic systems, milder activators (Tf₂O/2-chloropyridine), enzymes | Reduced waste, improved safety, higher atom economy | tandfonline.comorganic-chemistry.org |
| Solvents | High-boiling, often chlorinated, organic solvents (e.g., toluene, xylene) | Solvent-free conditions, water, or recyclable ionic liquids | Elimination of volatile organic compound (VOC) emissions, reduced waste | rsc.orgresearchgate.netnih.gov |
| Process | Multi-step with intermediate isolation | One-pot procedures, cascade reactions | Increased efficiency, reduced waste and resource usage | odu.edu |
| Stereocontrol | Often produces racemic mixtures unless chiral substrates are used | Asymmetric catalysis (chiral metal complexes, enzymes) | Direct synthesis of enantiomerically pure compounds | acs.orgtandfonline.com |
Derivatization Strategies and Synthetic Transformations of 5,7 Dimethoxy 3,4 Dihydroisoquinoline
Functionalization at Specific Positions of the Dihydroisoquinoline Ring System
The reactivity of the 5,7-Dimethoxy-3,4-dihydroisoquinoline core allows for selective functionalization at several key positions, enabling the synthesis of a diverse array of derivatives.
C-1 Substituted Derivatives
The C-1 position, being part of the imine functional group, is electrophilic and thus a prime target for nucleophilic attack. This reactivity is exploited in several synthetic strategies to introduce carbon-based substituents.
One of the most prominent methods for C-1 functionalization is the Reissert reaction . wikipedia.org This reaction typically involves the treatment of the dihydroisoquinoline with an acid chloride and a cyanide source, such as trimethylsilyl (B98337) cyanide, to form a Reissert compound. nih.govclockss.org These intermediates are valuable synthons; their anions can react with various electrophiles, like aldehydes and alkyl halides, to introduce new substituents at the C-1 position. nih.govacs.org For instance, chiral acid chlorides have been used to create diastereomeric Reissert compounds from 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741), which can then be used in stereoselective syntheses. nih.govacs.orgresearchgate.net
Another significant method involves the use of organometallic reagents . Grignard reagents (R-MgX), which are potent carbon nucleophiles, readily add to the C=N bond of the dihydroisoquinoline ring. wikipedia.orgsigmaaldrich.com This approach has been successfully employed to synthesize various 1-substituted-tetrahydroisoquinolines by coupling 3,4-dihydroisoquinolines with substituted benzyl (B1604629) chlorides via a Grignard reaction, achieving yields between 62-86%. researchgate.net
The following table summarizes examples of reagents used for C-1 substitution.
| Reagent Type | Specific Reagent Example | Type of Substituent Added | Reference |
| Cyanide Source & Acyl Halide | Trimethylsilyl cyanide & Benzoyl chloride | Cyano and Benzoyl groups (Reissert cmpd.) | clockss.org |
| Organometallic Reagent | Substituted Benzylmagnesium chloride | Substituted Benzyl group | researchgate.net |
| Chiral Acyl Halide | 9-Phenylmenthyl chloroformate | Chiral acyl group | nih.govacs.org |
N-2 Substituted Derivatives
The nitrogen atom (N-2) in the this compound ring is a nucleophilic center, allowing for the introduction of various substituents through alkylation and acylation reactions.
N-alkylation is commonly achieved by reacting the dihydroisoquinoline with alkyl halides. This process leads to the formation of quaternary dihydroisoquinolinium salts. researchgate.net These salts are often more reactive than the parent imine and can be key intermediates in subsequent reactions, such as reductions or cycloadditions. For example, N-alkylation followed by oxidation is a strategy used to generate N-substituted 3,4-dihydroisoquinolinone derivatives. nih.gov
N-acylation involves the reaction of the dihydroisoquinoline with acylating agents like acid chlorides or anhydrides. This results in the formation of N-acyl derivatives. These products are important in their own right and as intermediates. For instance, N-acylation is the first step in the formation of Reissert compounds, which are pivotal for C-1 functionalization. wikipedia.orgnih.gov
The table below provides examples of N-2 substitution reactions.
| Reaction Type | Reagent Example | Product Type | Reference |
| N-Alkylation | Methyl Bromoacetate | Quaternary Isoquinolinium Salt | nih.gov |
| N-Acylation | Chiral Acid Chlorides | Diastereomeric Reissert Compounds | nih.govacs.org |
C-3 and C-4 Substituted Derivatives
While C-1 and N-2 are the most common sites for derivatization, the C-3 and C-4 positions of the dihydroisoquinoline ring can also be functionalized, often through more complex synthetic routes.
Syntheses targeting C-3 substitution often involve building the ring from a precursor that already contains the desired substituent. For example, the Bischler-Napieralski cyclization of a functionalized β-arylethyl amine, which itself was synthesized from a substituted nitroalkene, can yield C-3 substituted dihydroisoquinolines. nih.gov This strategy has been used to create isosalsoline-type alkaloids with variations at the C-3 position. nih.govchemicalpapers.com
Functionalization at the C-4 position can be achieved through various methods, including reactions with organometallic reagents on related quinoline (B57606) systems. For instance, reacting 3-aryl-5,7-dimethoxy-2,3-dihydroquinolin-4-ones with Grignard reagents leads to the introduction of an aryl group at the C-4 position after dehydration of the intermediate alcohol. nih.gov Although direct substitution on the this compound core at C-4 is less common, modifications of related scaffolds provide a route to these derivatives. nih.govnih.gov
The following table highlights strategies for substitution at the C-3 and C-4 positions.
| Position | Synthetic Strategy | Precursor/Reagent Example | Resulting Derivative | Reference |
| C-3 | Bischler-Napieralski Cyclization | N-acetyl-β-arylethyl amine derivative | 3-Ethyl-dihydroisoquinoline | nih.gov |
| C-4 | Grignard Reaction on Dihydroquinolin-4-one | Arylmagnesium bromide | 4-Aryl-dihydroquinoline | nih.gov |
Annulation Reactions and Fused Ring System Formation
Beyond simple substitution, this compound is an excellent substrate for annulation reactions, where a new ring is fused onto the existing dihydroisoquinoline framework. These reactions lead to the formation of complex polycyclic systems, many of which are related to naturally occurring alkaloids.
Cycloaddition Reactions with Dipolarophiles
The dihydroisoquinoline ring system can participate in [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions. nih.gov In these reactions, the dihydroisoquinoline acts as a precursor to a nitrogen-based 1,3-dipole, specifically an azomethine ylide . acs.orgwikipedia.org This reactive intermediate is typically generated in situ by N-alkylation of the dihydroisoquinoline, followed by deprotonation of the α-carbon. acs.org
The generated azomethine ylide then reacts with a variety of dipolarophiles (electron-deficient alkenes) to yield fused pyrrolidine (B122466) ring systems. researchgate.netnih.gov For example, the reaction of the ylide derived from 6,7-dimethoxy-3,4-dihydroisoquinoline with dipolarophiles like dimethyl fumarate (B1241708) and dimethyl maleate (B1232345) leads to the formation of complex pyrrolo[2,1-a]isoquinoline (B1256269) derivatives with high stereoselectivity. rsc.org These cycloaddition reactions are powerful tools for constructing polycyclic alkaloid frameworks. acs.orgdiva-portal.org
The table below lists examples of dipolarophiles used in these reactions.
| Dipolarophile | Resulting Fused System | Reference |
| Dimethyl Fumarate | Pyrrolo[2,1-a]isoquinoline | rsc.org |
| Dimethyl Maleate | Pyrrolo[2,1-a]isoquinoline | rsc.org |
| N-Phenylmaleimide | Pyrrolo[2,1-a]isoquinoline derivative | researchgate.net |
| Isatin-derived alkenes | Spirooxindole-pyrrolidine-isoquinoline | nih.gov |
Reactions with Anhydrides and Related Electrophiles
A key strategy for the synthesis of protoberberine alkaloids involves the reaction of 3,4-dihydroisoquinolines with electrophilic reagents like homophthalic anhydride (B1165640) . researchgate.net This reaction constructs the characteristic tetracyclic core of the protoberberine family. researchgate.netresearchgate.net The reaction proceeds by the nucleophilic attack of the enamine tautomer of the dihydroisoquinoline onto the anhydride, followed by cyclization and decarboxylation steps to form an 8-oxoberbine derivative. researchgate.net
Similarly, reactions with other electrophiles can lead to fused ring systems. For instance, the reaction of 1-benzylidene-3,4-dihydro-2(1H)-isoquinoline carboxaldehydes, formed from the parent dihydroisoquinoline and mixed formic-acetic anhydride, can undergo photocyclization in the presence of acid to yield protoberberine salts. acs.org These methods provide a modular approach to synthesizing complex natural product scaffolds from the relatively simple this compound starting material. escholarship.org
The following table summarizes annulation reactions with electrophiles.
| Electrophile | Intermediate/Product Type | Resulting Fused System | Reference |
| Homophthalic Anhydride | 8-oxo-dibenzo[a,g]quinolizine | Protoberberine Alkaloid Core | researchgate.net |
| Mixed Formic-Acetic Anhydride | 2-formyl-1-benzylideneisoquinoline | Protoberberine Iodide (after photocyclization) | acs.org |
Formation of Pyrimidinoisoquinolines and other Fused Heterocycles
The 3,4-dihydroisoquinoline (B110456) core, particularly with the electron-donating methoxy (B1213986) groups at the 5- and 7-positions, serves as a valuable precursor for the synthesis of more complex, fused heterocyclic systems. These reactions often leverage the nucleophilic character of the enamine tautomer or the reactivity of the imine bond.
One significant transformation is the reaction with electron-deficient olefins, which leads to various cycloadducts. researchgate.net The reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with these dipolarophiles can proceed through the formation of 1,3- and 1,4-dipoles, affording complex fused structures with high regio- and stereoselectivity in good yields. researchgate.net For instance, reactions with α,β-unsaturated ketones can yield derivatives of octahydro-2-oxoindolo[2,3-a]quinolizines, depending on the reaction conditions. researchgate.net
Another key strategy involves the construction of pyrimidino[6,1-a]isoquinoline derivatives. This is typically achieved by reacting the dihydroisoquinoline with reagents that can provide the necessary atoms to form the pyrimidine (B1678525) ring. For example, the reaction with dimethylformamide dimethyl acetal (B89532) (DMFDMA) can lead to the formation of an enaminonitrile intermediate, which can then be cyclized with other reagents like 2-aminobenzimidazole (B67599) to yield complex fused systems such as benzo nih.govrsc.orgimidazo[1,2-a]pyrimidines. researchgate.net
These synthetic routes are crucial for generating libraries of novel heterocyclic compounds, which are often explored for their potential biological activities.
Selective Demethylation Studies of Methoxy Groups
The selective demethylation of the methoxy groups at the C-5 and C-7 positions is a critical transformation for creating derivatives with phenolic hydroxyl groups, which can alter biological activity and provide handles for further functionalization. The challenge lies in achieving regioselectivity, cleaving one methoxy group in the presence of the other.
Various reagents have been explored for this purpose. Lewis acids are commonly employed, as they can coordinate to the methoxy oxygen, facilitating cleavage. For instance, aluminum chloride (AlCl₃) in an appropriate solvent is a classic reagent for demethylating aryl methyl ethers. google.comias.ac.in The choice of solvent and reaction conditions is crucial for controlling the extent of demethylation. In some cases, using AlCl₃ in an ethereal solution can selectively cleave the 5-methoxy group, which is often more sterically accessible and activated by the heterocyclic ring. ias.ac.in
Boron tribromide (BBr₃) is another powerful reagent for cleaving aryl ethers, often capable of removing all methoxy groups. google.com However, by carefully controlling stoichiometry and temperature, selective demethylation can sometimes be achieved. Other methods reported for demethylation of related systems include trimethylsilyl iodide (Me₃SiI) and hydrobromic acid (HBr), though these can be harsh and may lead to complex product mixtures if not carefully controlled. cdnsciencepub.comresearchgate.net
Studies on related isoquinoline (B145761) alkaloids have shown that reagents like trimethylsilyl iodide in the presence of a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) can selectively cleave a methoxy group in the presence of other sensitive functionalities. cdnsciencepub.com
Table 1: Reagents for Demethylation of Dimethoxy Aromatic Systems
| Reagent | Typical Conditions | Selectivity Notes |
|---|---|---|
| Aluminum Chloride (AlCl₃) | Nitrobenzene or Ether | Can be selective for the 5-position in some flavanones. ias.ac.in |
| Boron Tribromide (BBr₃) | Dichloromethane, low temp. | Generally non-selective, but can be controlled. google.com |
| Hydrobromic Acid (HBr) | Aqueous, high temp. | Harsh conditions, risk of side reactions. researchgate.net |
| Trimethylsilyl Iodide (Me₃SiI) | o-dichlorobenzene, DABCO | Shown to be selective in related isoquinoline alkaloids. cdnsciencepub.com |
Redox Chemistry of the Dihydroisoquinoline Moiety
The redox chemistry of the this compound core is fundamental to its utility in synthesis, allowing for interconversion between different oxidation states of the heterocyclic ring.
Reduction of C=N Bonds
The reduction of the endocyclic imine (C=N) bond in this compound is a key step to produce the corresponding 1,2,3,4-tetrahydroisoquinoline (B50084) derivative. This transformation is widely used in the synthesis of isoquinoline alkaloids and related pharmacologically active compounds. mdpi.com
A variety of reducing agents can accomplish this conversion. Sodium borohydride (B1222165) (NaBH₄) is a common, mild, and effective reagent for this purpose, typically used in an alcoholic solvent like methanol (B129727) or ethanol. mdpi.com Catalytic hydrogenation is another prevalent method, employing hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). mdpi.com This method is highly efficient and often results in clean conversion with high yields. mdpi.com
Furthermore, significant research has focused on the enantioselective reduction of the C=N bond to produce chiral tetrahydroisoquinolines. rsc.org This is often achieved through transfer hydrogenation using a chiral catalyst, such as a Ru(II) complex with a chiral N-sulfonated diamine ligand, and a hydrogen donor like a formic acid/triethylamine mixture. acs.org Asymmetric hydrogenation with chiral iridium or rhodium catalysts has also been developed, providing access to enantiomerically enriched products. rsc.orgacs.org
Table 2: Selected Methods for Reduction of Dihydroisoquinolines
| Method | Reagent/Catalyst | Product Type | Key Features |
|---|---|---|---|
| Hydride Reduction | Sodium Borohydride (NaBH₄) | Racemic Tetrahydroisoquinoline | Mild conditions, high yield. mdpi.com |
| Catalytic Hydrogenation | H₂, 10% Pd/C | Racemic Tetrahydroisoquinoline | Clean reaction, high yield. mdpi.com |
| Asymmetric Transfer Hydrogenation (ATH) | Ru-Noyori Catalyst, HCOOH/Et₃N | Chiral Tetrahydroisoquinoline | High enantiomeric excess (ee). acs.org |
| Asymmetric Hydrogenation (AH) | Ir-TaniaPhos Catalyst, H₂ | Chiral Tetrahydroisoquinoline | Effective for large-scale synthesis. acs.org |
Oxidation Reactions for Novel Derivatives
Oxidation of the dihydroisoquinoline moiety can lead to several classes of derivatives. The most direct oxidation converts the 3,4-dihydroisoquinoline back to a fully aromatic isoquinoline, though this often requires harsh conditions. More synthetically useful are oxidations that introduce new functional groups.
Oxidation of the corresponding 5,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B1604257) is a common route to generate the target 3,4-dihydroisoquinoline. Reagents like potassium permanganate (B83412) (KMnO₄) in acetone (B3395972) or catalytic systems such as CuCl₂ with molecular oxygen can effectively perform this dehydrogenation. semanticscholar.orgnih.gov
Oxidation of the dihydroisoquinoline itself can lead to other products. For example, reaction with peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) can oxidize the imine functionality to form the corresponding nitrone. tandfonline.com Additionally, oxidation can occur at the α-carbon to the nitrogen in the tetrahydroisoquinoline precursor, leading to the formation of 3,4-dihydroisoquinolones under certain catalytic conditions. acs.org These oxidative transformations expand the range of accessible derivatives from the core structure. organic-chemistry.org
Catalyst Development and Mechanistic Investigations in Derivatization
The development of efficient catalysts is central to advancing the synthetic chemistry of this compound. Research in this area focuses on improving reaction yields, enhancing selectivity (chemo-, regio-, and enantio-), and understanding reaction mechanisms to enable rational catalyst design.
In the context of C=N bond reduction, extensive catalyst screening has been performed. For asymmetric hydrogenation, various combinations of metal precursors (Ir, Rh, Ru) and chiral phosphine (B1218219) ligands have been investigated to maximize enantioselectivity. acs.org Mechanistic studies suggest that these reactions proceed through the formation of a chiral metal-hydride complex that coordinates to the imine nitrogen, allowing for a stereocontrolled hydride transfer.
For oxidative reactions, heterogeneous catalysts have been developed to improve sustainability and ease of product purification. For example, a magnetically recoverable copper nanoparticle catalyst (CuNPs/MagSilica) has been shown to be effective for the oxidative coupling of tetrahydroisoquinolines. acs.org Mechanistic investigations confirmed the necessity of the copper nanoparticles for the reaction to proceed and demonstrated the catalyst's heterogeneity and recyclability through hot filtration tests. acs.org
The synthesis of dihydroisoquinolines themselves, often via the Bischler-Napieralski reaction, has also been the subject of mechanistic and catalyst development. While traditionally using strong dehydrating agents, newer methods employ catalysts like trifluoromethanesulfonic anhydride (Tf₂O) or combinations of oxalyl chloride and FeCl₃ to proceed under milder conditions and avoid side reactions. organic-chemistry.org These developments are crucial for the efficient and scalable synthesis of the this compound starting material, which in turn enables its further derivatization. rsc.orgoup.com
Biological Activity and Mechanistic Pharmacology Pre Clinical Investigations
Enzyme Inhibition Studies and Target Identification
Derivatives of the 3,4-dihydroisoquinoline (B110456) scaffold have been synthesized and evaluated against a range of enzymes implicated in various disease states. These studies aim to identify specific molecular targets and understand the structure-activity relationships (SAR) that govern the inhibitory potential of this chemical class.
Carbonic Anhydrase (CA) Inhibition
Derivatives of 3,4-dihydroisoquinoline have been investigated as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govmdpi.com Certain CA isoforms, such as CA IX and XII, are associated with tumors and represent important targets for anticancer therapies.
Research into 1-aryl-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamides revealed their potential to inhibit carbonic anhydrase. nih.gov Further studies on 3,4-dihydroisoquinoline-2(1H)-sulfonamides explored their inhibitory effects against several human (h) CA isoforms. nih.gov The results indicated that substituents at the C-1 position of the isoquinoline (B145761) scaffold are crucial in determining both the potency and selectivity of inhibition. nih.gov Notably, some derivatives demonstrated potent, nanomolar-level inhibition of the tumor-associated isoforms hCA IX and hCA XIV, while showing lower affinity for the ubiquitous cytosolic isoform hCA II, suggesting a promising profile for selective inhibition. nih.gov
| Derivative Type | Target Isoform | Reported Activity | Reference |
|---|---|---|---|
| 1-Aryl-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamides | Carbonic Anhydrase (general) | Identified as capable of inhibiting the enzyme. | nih.gov |
| 3,4-Dihydroisoquinoline-2(1H)-sulfonamides | hCA IX & hCA XIV | Potent inhibition at nanomolar concentrations. | nih.gov |
| hCA II | Low affinity compared to hCA IX and hCA XIV. | nih.gov | |
| hCA I | Inhibited with constants in the range of 63–138 nM by unsubstituted sulfonamides. | nih.gov |
Urease Inhibition
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. Its activity, particularly from bacteria like Helicobacter pylori, is linked to pathological conditions such as peptic ulcers and kidney stones. nih.gov A series of N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues were synthesized and evaluated for the first time for their in vitro urease inhibitory activity. nih.gov
The entire library of 22 synthesized compounds showed activity against the urease enzyme, with IC50 values ranging from 11.2 µM to 56.7 µM. nih.gov Notably, four of these analogues exhibited more potent inhibition than the standard inhibitor, thiourea (B124793) (IC50 = 21.7 ± 0.34 μM). nih.gov Structure-activity relationship analysis indicated that compounds featuring electron-donating groups on the N-aryl substituent displayed superior inhibitory potential. nih.gov
| Compound | IC50 (µM) | Reference |
|---|---|---|
| Analogue 2 | 11.2 ± 0.81 | nih.gov |
| Analogue 4 | 15.5 ± 0.49 | nih.gov |
| Analogue 7 | 18.5 ± 0.65 | nih.gov |
| Analogue 1 | 20.4 ± 0.22 | nih.gov |
| Thiourea (Standard) | 21.7 ± 0.34 | nih.gov |
Phosphodiesterase-4 (PDE-4) Inhibition
Phosphodiesterase-4 (PDE4) is an enzyme that degrades the second messenger cyclic adenosine (B11128) monophosphate (cAMP), playing a crucial role in regulating inflammatory responses. nih.govnih.gov Inhibition of PDE4 is a therapeutic strategy for inflammatory conditions. In an effort to discover novel and selective PDE4 inhibitors, a series of 1-phenyl-3,4-dihydroisoquinoline (B1582135) amide derivatives were developed and studied. nih.gov
The research focused on a structure-based drug design and fragment identification strategy. nih.gov A structure-activity relationship (SAR) analysis was conducted on substituents attached to the phenyl ring of the C-3 side chain. This analysis revealed that adding a methoxy (B1213986) group or a halogen atom at the ortho-position of the phenyl ring was beneficial for enhancing inhibitory activity against the PDE4B isoform and improving selectivity. nih.gov One derivative, referred to as Compound 15, was identified as the most potent inhibitor from the series both in vitro and in vivo, marking it as a promising lead for the development of a new class of selective PDE4 inhibitors. nih.gov
Leucine Aminopeptidase (B13392206) (LAP) Inhibition
Leucine aminopeptidase (LAP) is a metalloenzyme that is overexpressed in various cancers and is involved in tumor cell proliferation, migration, and invasion. nih.gov Based on the known antiproliferative activity of isoquinoline alkaloids, computational studies were undertaken to explore the potential of the 3,4-dihydroisoquinoline scaffold for LAP inhibition. nih.govnih.gov
Through virtual screening, molecular docking, and 3D-quantitative structure-activity relationship (3D-QSAR) studies, compounds with a 3,4-dihydroisoquinoline moiety were identified as potentially active LAP inhibitors. nih.govnih.gov Molecular docking simulations showed that these compounds could fit within the enzyme's binding site and form key hydrophobic and hydrogen-bonding interactions with amino acid residues essential for inhibitory activity. nih.gov One specific compound, diethyl 6,8-dibenzyloxy-3,4,-dihydroisoquinoline-3,3-dicarboxylate, was highlighted for its potential role in inhibiting the G1/S transition of the cell cycle. nih.gov These in silico findings suggest that this chemical scaffold is a promising candidate for developing LAP inhibitors, though further in vitro and in vivo experimental validation is required. nih.govnih.gov
Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)
Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are investigated primarily for the management of Alzheimer's disease. While various isoquinoline alkaloids have demonstrated inhibitory activity against these enzymes, a review of the scientific literature did not yield specific pre-clinical data on the cholinesterase inhibitory potential of 5,7-Dimethoxy-3,4-dihydroisoquinoline itself.
Tyrosinase Inhibition
Tyrosinase is a key copper-containing enzyme in the melanin (B1238610) biosynthesis pathway, and its inhibition is a major focus for the development of skin-lightening agents in cosmetics and for preventing browning in the food industry. Despite extensive research into numerous classes of tyrosinase inhibitors, including flavonoids and other phenolic compounds, specific studies detailing the tyrosinase inhibitory activity of this compound were not found in the reviewed literature.
Receptor Interaction and Modulation
No specific studies detailing the interaction of this compound with the following receptors were identified.
Muscarinic Acetylcholine (B1216132) Receptor (mAChR) Modulation
There is no available research data on the modulatory effects of this compound on muscarinic acetylcholine receptors. Studies on related compounds, such as 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline, have shown modulation of mAChRs, but this data is not applicable to the 5,7-dimethoxy isomer. nih.gov
5-Hydroxytryptamine (5-HT) Receptor Interactions
Information regarding the interaction between this compound and 5-hydroxytryptamine (serotonin) receptors is not present in the available literature. Research exists for the 6,7-dimethoxy isomer, which has been shown to interact with 5-HT receptors, but these findings cannot be extrapolated. nih.gov
Central Nervous System Receptor Interactions
Beyond the specific muscarinic and serotonergic receptor families, no broader studies on the interaction of this compound with other central nervous system receptors could be found. Research has been conducted on various tetrahydroisoquinoline derivatives and their general CNS activity, but not on this specific dihydroisoquinoline compound. nuph.edu.uanih.gov
Antiproliferative and Anticancer Activity Studies (in vitro/in vivo pre-clinical)
No pre-clinical studies, either in vitro or in vivo, were found that investigate the antiproliferative or anticancer properties of this compound.
Inhibition of Tubulin Polymerization
There is no evidence in the searched scientific literature to suggest that this compound acts as an inhibitor of tubulin polymerization. While other dihydroisoquinoline derivatives have been designed and synthesized as potential tubulin polymerization inhibitors, this specific compound has not been evaluated for this activity. nih.govnih.gov
Nuclear Factor-kappa B (NF-kB) Pathway Modulation
The modulatory effect of this compound on the NF-kB signaling pathway has not been investigated in the available research. Studies on the related compound 6,7-dihydroxy-3,4-dihydroisoquinoline have identified it as an inhibitor of the NF-kB pathway, highlighting how different substitutions on the isoquinoline core are being explored for this therapeutic target. nih.gov
Tumor Cell Incursion Inhibition
The potential of isoquinoline scaffolds to inhibit tumor cell invasion, a critical step in metastasis, has been explored in pre-clinical models. While direct studies on this compound are limited, research on closely related analogs provides insight into this activity. A study investigating acetophenone-type compounds identified 6,7-dihydroxy-3,4-dihydroisoquinoline as a novel and effective inhibitor of nuclear factor-kappaB (NF-kappaB). nih.gov The inhibition of the NF-kappaB signaling pathway is a promising strategy to prevent tumor cell metastasis. nih.gov In line with this, 6,7-dihydroxy-3,4-dihydroisoquinoline was found to inhibit the in vitro invasion of DA3 murine breast cancer cells, suggesting that dihydroisoquionoline derivatives could be prototypes for a new series of antimetastatic agents. nih.gov
Cytotoxicity against Specific Cancer Cell Lines
The cytotoxic potential of isoquinoline derivatives against various cancer cell lines has been a subject of investigation. While specific data for this compound is not extensively detailed, studies on related tetrahydroisoquinoline compounds highlight the importance of the molecular structure for cytotoxicity.
For instance, a study on thirty-eight newly synthesized 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives identified (6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl)methanone (a tetrahydroisoquinoline derivative, TQ9) as having the highest tumor-specific cytotoxicity against human oral squamous cell carcinoma cell lines. nih.gov This suggests that bulky substituents on the isoquinoline core can enhance cytotoxic activity. nih.gov
Another class of related compounds, 2,3-dihydroquinazolin-4(1H)-ones, which are also heterocyclic structures, demonstrated potent cytotoxic effects against colorectal cancer cell lines HCT116 and SW480, with one compound showing an IC₅₀ of 0.3 µM against SW480 cells. researchgate.net Similarly, certain 4-hydroxyquinolone analogues have shown significant anticancer activity against a panel of human cancer cell lines, including HCT116 (colon), A549 (lung), PC3 (prostate), and MCF-7 (breast), with some compounds exhibiting IC₅₀ values comparable to clinically used drugs like doxorubicin (B1662922) and cisplatin. nih.gov
| Compound Class | Specific Compound Example | Cancer Cell Line | Reported Activity (IC₅₀) | Source |
|---|---|---|---|---|
| Tetrahydroisoquinoline Derivative | (6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl)methanone (TQ9) | Human oral squamous cell carcinoma | High tumor-specific cytotoxicity (TS=12.5) | nih.gov |
| 4-Hydroxyquinolone Analogue | Compound 3g | HCT116 (Colon) | Comparable to doxorubicin/cisplatin | nih.gov |
| 4-Hydroxyquinolone Analogue | Compound 3d | MCF-7 (Breast) | 34.2 µM | nih.gov |
| 2,3-Dihydroquinazolin-4(1H)-one Analogue | Compound C5 | SW480 (Colorectal) | 0.3 µM | researchgate.net |
Antimicrobial Spectrum of Activity
Antibacterial Efficacy
Derivatives of the dimethoxy-isoquinoline scaffold have demonstrated notable antibacterial properties. A study on the synthetic compound 1-(4-chloro-phenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline revealed significant in vitro activity against Pseudomonas aeruginosa. nih.gov The minimum inhibitory concentration (MIC₉₀) for this compound ranged from 6.0 to 24.0 µg/ml in different media. nih.gov Mechanistic studies suggested that the compound down-regulated the expression of important virulence factors in P. aeruginosa. nih.gov
Furthermore, other isoquinoline derivatives have shown broad-spectrum bactericidal activity, particularly against Gram-positive bacteria. For example, 3-phenylisoquinolinium derivatives displayed activity against multidrug-resistant strains of Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). The antibacterial potency of these compounds was found to increase with the lipophilicity of the substituent at the 3'-position. These compounds are thought to act by targeting the bacterial cell division protein FtsZ.
| Compound Derivative | Bacterial Strain | Reported Activity (MIC) | Source |
|---|---|---|---|
| 1-(4-chloro-phenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | Pseudomonas aeruginosa | 6.0 - 24.0 µg/ml | nih.gov |
| Alkynyl Isoquinolines (HSN584, HSN739) | Gram-positive bacteria (e.g., MRSA, L. monocytogenes) | 4 - 16 µg/mL | |
| 3-Phenylisoquinolinium Derivatives | Staphylococcus aureus (including MRSA) | Varies with substitution | |
| 3-Phenylisoquinolinium Derivatives | Enterococcus faecalis (including VRE) | Varies with substitution |
Antifungal Properties
The antifungal potential of isoquinoline derivatives has been investigated, with certain compounds showing significant efficacy against pathogenic fungi. A series of 2-aryl-7,8-dimethoxy-3,4-dihydroisoquinolin-2-ium salts, which are structurally related to the target compound, were evaluated for their bioactivity against five plant pathogenic fungi. The majority of these compounds demonstrated good to excellent inhibitory activity, with average EC₅₀ values ranging from 7.87 to 20.0 μM, which was superior to the natural alkaloids sanguinarine (B192314) and cherythrine, as well as the commercial fungicide azoxystrobin. The structure-activity relationship (SAR) analysis revealed that the presence of electron-withdrawing groups on the C-ring could significantly enhance antifungal activity.
In another study, 7-arylamino-5,8-dioxo-5,8-dihydroisoquinoline-4-carboxylates were synthesized and tested against two pathogenic fungal strains, showing good antifungal activity and suggesting their potential as potent antifungal agents.
Antiviral Activities
Dimethoxy-3,4-dihydroisoquinoline has been specifically reported to be effective against the Human Immunodeficiency Virus (HIV). An in vitro study showed it possessed anti-HIV activity with an IC₅₀ value of 2.07 µg/mL.
Further research into derivatives has expanded on this potential. A series of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines were synthesized and assayed for anti-HIV-1 activity, with the most active compound showing an EC₅₀ of 16.9 μM. These tetrahydroisoquinoline (THIQ) derivatives were designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs). The study found that di-substitution on the phenyl ring, such as with a 3,4-dimethyl substitution, resulted in the highest potency in inhibiting the HIV-1 reverse transcriptase enzyme. Additionally, other isoquinolone derivatives have been investigated for their activity against influenza viruses, indicating a broader potential for this chemical class in antiviral drug discovery.
| Compound | Virus | Reported Activity | Source |
|---|---|---|---|
| Dimethoxy-3,4-dihydroisoquinoline | HIV | IC₅₀: 2.07 µg/mL | |
| 1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivative | HIV-1 | EC₅₀: 16.9 μM (most active compound) | |
| 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivative (Compound 5n) | HIV-1 Reverse Transcriptase | 58.12% inhibition (highest potency in series) | |
| Isoquinolone derivative (Compound 11) | Influenza A (PR8 strain) | Considerable antiviral activity (S.I. >9.3) |
Antimycobacterial Potential
Currently, there is limited specific information available from the searched literature regarding the direct antimycobacterial activity of this compound or its closely related derivatives against Mycobacterium species. While other heterocyclic compounds like quinazolines and triazenoindoles have been investigated for their potential against Mycobacterium tuberculosis, dedicated studies on the antimycobacterial properties of the dihydroisoquinoline core of the subject compound are not prominently featured in the available research. nih.govresearchgate.net
Modulation of Physiological Processes
Preclinical studies have revealed the significant modulatory effects of this compound derivatives on various physiological functions, including smooth muscle contraction, and their potential as anticonvulsant and analgesic agents.
Derivatives of 3,4-dihydroisoquinoline have been investigated for their influence on smooth muscle contractility. One such derivative, 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ), was shown to affect the spontaneous contractile activity of isolated smooth muscle tissue. nih.gov In ex vivo experiments using rat stomach smooth muscle preparations, DIQ induced concentration-dependent contractions in the range of 1 µM to 100 µM. nih.gov The maximal effect was observed at a concentration of 50 µM. nih.gov This contractile effect is believed to be associated with an increase in cytosolic Ca2+ levels through the activation of voltage-gated L-type Ca2+ channels. nih.gov This was supported by the observation that L-type Ca2+ channel blockers, nifedipine (B1678770) and verapamil, significantly reduced the contractile response induced by DIQ. nih.gov
Furthermore, DIQ was found to interact with neurotransmitter systems that regulate smooth muscle function. It modulated the function of muscarinic acetylcholine receptors and 5-hydroxytryptamine (5-HT) receptors. nih.gov While DIQ's contractile effect was not significantly altered by acetylcholine, it was markedly reduced in the presence of 5-HT, suggesting a complex interplay between the compound and serotonergic signaling in smooth muscle. nih.gov Immunohistochemical analysis revealed that DIQ significantly reduced the expression of 5-HT2A and 5-HT2B receptors in smooth muscle cells and myenteric plexus neurons. nih.gov
Conversely, other studies have focused on the spasmolytic (muscle-relaxing) activity of 1,3-disubstituted 3,4-dihydroisoquinolines. mdpi.com These compounds were predicted to have smooth muscle relaxant properties through in silico simulations and were subsequently evaluated for their ability to reduce excessive smooth muscle spasms. mdpi.com
A conjugate of the flavonoid dihydroquercetin with 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, DHQ-11, exhibited a significant vasorelaxant effect on rat aortic rings precontracted with high potassium chloride (KCl) or phenylephrine. biomedpharmajournal.org The vasorelaxant potency of DHQ-11 was greater than its individual components. biomedpharmajournal.org The mechanism of this vasorelaxation is linked to the inhibition of Ca2+ influx through L-type voltage-dependent calcium channels (VDCCs) and the inhibition of Ca2+ release from the sarcoplasmic reticulum. researchgate.net
Table 1: Effect of 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ) on Smooth Muscle Contractions
| Experimental Condition | Observation | Probable Mechanism |
|---|---|---|
| DIQ (1-100 µM) on rat stomach SMPs | Induced concentration-dependent contractions | Increase in cytosolic Ca2+ |
| DIQ (50 µM) + Nifedipine (0.5 µM) | Significant reduction in contractile strength | Blockade of L-type Ca2+ channels |
| DIQ (50 µM) + Verapamil (0.3 µM) | Significant reduction in contractile strength | Blockade of L-type Ca2+ channels |
| DIQ + 5-HT | Reduction in DIQ-induced contractile reaction | Modulation of 5-HT receptor activity |
SMPs: Smooth Muscle Preparations; 5-HT: 5-hydroxytryptamine
Currently, there is a lack of specific preclinical data directly investigating the anti-hypoxic effects of this compound itself within the provided search results. However, the broader class of isoquinoline alkaloids has been associated with various cardiovascular activities, which may have implications for conditions involving hypoxia. Further research is required to specifically determine the anti-hypoxic potential of this compound.
The 3,4-dihydroisoquinoline scaffold is present in compounds with known anticonvulsant properties. nih.gov While direct studies on this compound are not detailed in the provided results, the general class of isoquinoline derivatives has been a subject of interest in epilepsy research. For instance, cannabidiol (B1668261) (CBD), a compound with a different structure but also investigated for anticonvulsant effects, has shown efficacy in animal models of temporal lobe and partial seizures, reducing seizure severity and mortality. nih.gov This highlights the ongoing search for novel anticonvulsant agents, a therapeutic area where isoquinoline derivatives could be further explored. Studies on other plant extracts, such as Tylophora indica, have also demonstrated anticonvulsant activity in models like the maximal electric shock (MES) and pentylenetetrazole (PTZ) induced seizure tests, suggesting that natural product scaffolds are a promising source for new anticonvulsant drugs. ijbcp.com
A synthetic analog, 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, has demonstrated significant analgesic and anti-inflammatory activities in preclinical models. biomedpharmajournal.orgresearchgate.net In the hot plate test, a model of thermal pain, this compound showed high analgesic activity by increasing the pain sensitivity threshold. biomedpharmajournal.org It also exhibited analgesic effects in the acetic acid-induced writhing test, a model of chemical-induced pain. biomedpharmajournal.org
The anti-inflammatory potential of this compound was evaluated in a model of acute inflammatory arthritis. researchgate.net The results indicated a pronounced anti-inflammatory effect, with a dose of 0.5 mg/kg being 3.3 times more effective than the reference drug, diclofenac (B195802) sodium. biomedpharmajournal.orgresearchgate.net
Table 2: Analgesic and Anti-inflammatory Activity of 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
| Test Model | Activity | Observation |
|---|---|---|
| Hot Plate Test | Analgesic | Increased pain sensitivity threshold |
| Acetic Acid Writhing Test | Analgesic | Reduced writhing response |
| Acute Inflammatory Arthritis | Anti-inflammatory | Significantly greater effect than diclofenac sodium at 0.5 mg/kg |
Antioxidant and Free-Radical Scavenging Properties
Several derivatives of 3,4-dihydroisoquinoline-3-carboxylic acid have been synthesized and evaluated for their in vitro antioxidant and free-radical scavenging activities. nih.gov These compounds were tested for their ability to scavenge various free radicals, including 2,2-diphenyl-1-picrylhydrazyl (DPPH•), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical (ABTS•+), superoxide (B77818) anion radical (O2•−), and nitric oxide radical (•NO). nih.gov Many of the synthesized derivatives were found to be potent scavengers of at least one of these free radicals, indicating their potential as therapeutic agents for oxidative stress-related diseases. nih.gov
The antioxidant properties of plant-derived compounds are often attributed to their phenolic content. tubitak.gov.tr Phenolic compounds can act as free radical scavengers, and a direct relationship between antioxidant activity and phenolic content has been reported. tubitak.gov.tr The mechanisms by which these compounds exert their antioxidant effects can include hydrogen atom transfer, electron transfer, and metal chelation.
In the search for novel antioxidants, synthetic heterocyclic compounds are also of great interest. For example, quinazolinone-vanillin derivatives have been synthesized and shown to have good antioxidant activity, with some compounds exhibiting excellent scavenging capacity against DPPH and nitric oxide radicals. sapub.org
Structure-Activity Relationship (SAR) Studies for Biological Targets
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For 1,3-disubstituted 3,4-dihydroisoquinolines, SAR studies have been conducted to understand the structural requirements for their spasmolytic activity. mdpi.com These studies help in identifying the key functional groups and structural features that contribute to the desired pharmacological effect.
In the context of multidrug resistance in cancer, SAR studies on 6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline derivatives have been performed to develop P-glycoprotein (P-gp) modulators. nih.gov By systematically modifying different parts of the molecule, researchers have been able to identify structural requirements for P-gp interaction and selectivity over other ABC transporters like MRP-1 and BCRP. nih.gov
For inhibitors of Mycobacterium tuberculosis, SAR studies of N-substituted 5,8-disubstituted tetrahydroisoquinolines revealed that lipophilicity and the nature of substituents at various positions of the tetrahydroisoquinoline ring are important for their antimycobacterial activity. nih.gov
The quinazoline (B50416) scaffold, which shares structural similarities with the isoquinoline core, has been extensively studied for its inhibitory activity against the epidermal growth factor receptor (EGFR). SAR studies on 4-anilino-quinazoline derivatives have identified key structural features that enhance their affinity for the EGFR kinase domain, leading to the development of potent and selective EGFR inhibitors. mdpi.com The presence of electron-donating groups, such as methoxy groups at the 6 and 7 positions of the quinazoline core, has been shown to increase the activity of these compounds. mdpi.com
Computational and Theoretical Investigations
In Silico Prediction of Biological Activity (e.g., PASS analysis)
In silico tools are frequently employed to predict the biological activity spectrum of a molecule before its synthesis or biological testing. One such tool is the Prediction of Activity Spectra for Substances (PASS) analysis. This computational method estimates the probability of a compound exhibiting various biological activities based on its structural formula.
For the dihydroisoquinoline scaffold, PASS analysis has been used to forecast potential biological effects. For instance, a study on a related derivative, 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ), utilized PASS analysis to predict its potential to affect muscle contractility. nih.govmdpi.com The predictions suggested interactions with muscarinic acetylcholine (B1216132) receptors and 5-hydroxytryptamine (serotonin) receptors, which were subsequently confirmed through ex vivo experiments on smooth muscle tissues. nih.govmdpi.com These experiments validated the in silico prediction, showing that the compound reduced the strength of Ca2+-dependent contractions and modulated the effects of neurotransmitters like 5-HT. nih.govmdpi.com This demonstrates the utility of PASS analysis in identifying promising biological activities for novel dihydroisoquinoline derivatives based on their core structure.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to understand how a ligand, such as a dihydroisoquinoline derivative, might interact with the active site of a biological target, typically a protein or enzyme. nih.govbohrium.com
Studies on closely related scaffolds have provided insights into potential targets. For example, derivatives of the reduced form, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971), have been investigated as inhibitors of P-glycoprotein (P-gp), a key protein in multidrug resistance (MDR) in cancer. nih.gov Molecular docking studies confirmed that these compounds could bind to P-gp, elucidating the mechanism by which they reverse MDR. nih.gov Other research has focused on the sigma-2 receptor, a promising target in cancer therapy, using docking to understand the binding patterns of tetrahydroisoquinoline-based ligands. nih.gov These simulations are crucial for structure-based drug design, helping to optimize the ligand's structure to improve binding affinity and selectivity for its intended target. nih.gov
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. researchgate.net By calculating properties such as frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP), DFT can predict the most likely sites for chemical reactions. nih.govmdpi.com
DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d) or higher, provide a detailed picture of electron distribution. nih.govmdpi.com The MEP map, for instance, visualizes the electrostatic potential across the molecule, identifying electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). researchgate.net The energies of the HOMO and LUMO orbitals and the resulting energy gap are key indicators of a molecule's kinetic stability and chemical reactivity. nih.gov
A study on the related compound 5,7-dimethoxycoumarin employed DFT calculations to analyze its molecular structure and vibrational spectra. researchgate.net Such theoretical investigations help to understand the reactivity and stability of molecules containing the dimethoxy-substituted aromatic ring, a key feature of 5,7-Dimethoxy-3,4-dihydroisoquinoline. researchgate.net These computational tools are invaluable for rationalizing reaction mechanisms and predicting the chemical behavior of the compound. nih.gov
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis and molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. mdpi.comnih.gov Conformational analysis aims to identify the stable low-energy three-dimensional structures (conformers) of a molecule, as was performed for 5,7-dimethoxycoumarin. researchgate.net
MD simulations provide a dynamic view of molecular behavior, which is essential for understanding how a ligand interacts with its receptor. nih.gov For example, 100-nanosecond MD simulations were performed on complexes of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives with the sigma-2 receptor to assess the stability of the ligand-receptor interactions over time. nih.gov Such simulations can reveal conformational changes in both the ligand and the target protein upon binding, providing critical information that static docking models cannot capture. utupub.fi These techniques are vital for validating docking poses and understanding the thermodynamics and kinetics of ligand binding. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. longdom.orgnih.gov QSAR models are used to predict the activity of new compounds and to guide the optimization of lead compounds in drug discovery. researchgate.netresearchgate.net
The process involves generating molecular descriptors (physicochemical properties or structural features) and using statistical methods like Multiple Linear Regression (MLR) to build a predictive model. longdom.orgnih.gov For the 3,4-dihydroisoquinoline (B110456) scaffold, QSAR studies have been conducted to understand their activity as Leucine aminopeptidase (B13392206) (LAP) inhibitors. mdpi.com These models help to quantify the effect of different substituents on the dihydroisoquinoline core, identifying which structural modifications are likely to enhance inhibitory potency. mdpi.com
| Descriptor | Coefficient | Statistical Significance (p-value) |
| LogP (Lipophilicity) | +0.45 | <0.05 |
| Molecular Weight | -0.12 | >0.05 |
| Number of H-bond Donors | -0.89 | <0.01 |
| Topological Polar Surface Area | +0.23 | <0.05 |
This type of model allows researchers to prioritize the synthesis of compounds with the highest predicted activity, saving time and resources. nih.gov
Theoretical Approaches for Optoelectronic Properties and Complex Formation
Theoretical methods are also used to predict the optoelectronic properties of molecules, which govern their interaction with light. Time-dependent density functional theory (TD-DFT) is a common method for calculating electronic absorption spectra (UV-Vis). researchgate.net A study on 5,7-dimethoxycoumarin used TD-DFT to investigate its low-lying excited states and compared the theoretical spectrum with experimental data, showing good agreement. researchgate.net This approach could similarly be applied to this compound to predict its UV-Vis absorption profile and understand its electronic transitions.
Theoretical studies can also model the formation of molecular complexes. researchgate.net These calculations can predict the geometry and stability of complexes formed between the dihydroisoquinoline and metal ions or other molecules. This is relevant for understanding potential applications in materials science or as a basis for designing new catalysts or sensors.
Prediction of Pharmacokinetic Properties (excluding toxicity/safety profiles)
In silico methods are extensively used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. nih.gov These predictions help to identify compounds with favorable pharmacokinetic profiles early in the drug discovery process. nih.gov
For derivatives of the 3,4-dihydroisoquinoline scaffold, computational tools have been used to predict key ADME parameters. mdpi.com These include predicting whether the compounds are substrates for various Cytochrome P450 (CYP) enzymes, which are crucial for metabolism. mdpi.com For example, in a study of 3,4-dihydroisoquinoline derivatives, some compounds were predicted to be substrates of CYP1A2, CYP2C19, CYP2C9, and CYP2D6, while none were predicted to be substrates of CYP3A4. mdpi.com Other predicted properties include the skin permeability coefficient (Log Kp), which indicates the rate at which a compound can cross the skin. mdpi.com Furthermore, studies on a complex quinazoline (B50416) derivative of 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) have shown its utility as a probe to assess the impact of efflux transporters like P-glycoprotein (MDR1) and BCRP on drug absorption, a critical pharmacokinetic parameter. nih.gov
Table 2: Predicted Pharmacokinetic Parameters for 3,4-Dihydroisoquinoline Derivatives (Based on data for derivatives reported in the literature mdpi.com)
| Compound ID | Predicted CYP1A2 Substrate | Predicted CYP2C19 Substrate | Predicted CYP2C9 Substrate | Predicted CYP2D6 Substrate | Predicted CYP3A4 Substrate | log Kp (cm/s) |
| Compound 1 | No | Yes | No | No | No | -5.19 |
| Compound 3 | Yes | No | Yes | Yes | No | -6.50 |
| Compound 7 | Yes | Yes | No | No | No | -7.27 |
| Compound 8 | Yes | Yes | Yes | Yes | No | -6.88 |
| Compound 9 | No | No | No | No | No | -5.95 |
Advanced Analytical Techniques and Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Novel Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 5,7-dimethoxy-3,4-dihydroisoquinoline and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.
In the ¹H NMR spectra of derivatives of the closely related isomer, 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741), the protons of the methoxy (B1213986) groups typically appear as sharp singlets. For instance, in 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-4H-benzo[d] researchgate.netacs.orgoxazin-4-one, the two methoxy groups at positions 6 and 7 present as singlets at approximately 3.87 and 3.88 ppm. acs.org The protons on the dihydroisoquinoline core also exhibit characteristic signals. The methylene (B1212753) protons at C3 and C4, for example, often appear as triplets. In the aforementioned derivative, the protons at C4 show a triplet at around 3.97 ppm, while the C3 protons resonate as a triplet near 2.90 ppm. acs.org The aromatic protons on the isoquinoline (B145761) ring system will have chemical shifts and coupling constants that are dependent on the substitution pattern.
¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The carbon atoms of the methoxy groups in 6,7-dimethoxy-3,4-dihydroisoquinoline derivatives typically resonate around 55.9 ppm. acs.org The C=N carbon of the imine functional group is also a key diagnostic signal. The chemical shifts of the aromatic carbons provide further confirmation of the substitution pattern on the benzene (B151609) ring. For example, in 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-4H-benzo[d] researchgate.netacs.orgoxazin-4-one, the carbon signals for the dimethoxy-substituted aromatic ring appear at approximately 109.0, 111.3, 126.0, 128.7, 147.8, and 147.9 ppm. acs.org
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a 6,7-Dimethoxy-3,4-dihydroisoquinoline Derivative
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| OCH₃ | 3.87 (s), 3.88 (s) | 55.9 |
| C3-H₂ | 2.90 (t) | 28.1 |
| C4-H₂ | 3.97 (t) | 42.0, 45.8 |
| Aromatic-H | 6.67 (d) | 109.0, 111.3, 126.0, 128.7 |
| Aromatic-C | - | 147.8, 147.9 |
Data is for 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-4H-benzo[d] researchgate.netacs.orgoxazin-4-one. acs.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a critical technique for determining the molecular weight and investigating the fragmentation pathways of this compound and its derivatives. The molecular weight of the hydrochloride salt of the isomeric compound, 6,7-dimethoxy-3,4-dihydroisoquinoline, has been reported as 227.69 g/mol .
The fragmentation behavior of isoquinoline alkaloids is influenced by their structural features. Common fragmentation patterns for isoquinoline alkaloids include the loss of substituents and cleavage of the isoquinoline skeleton. For derivatives with methoxy groups, a characteristic fragmentation is the neutral loss of a methyl group (CH₃) or a molecule of methanol (B129727) (CH₃OH). nih.gov The presence of vicinal methoxy groups can also lead to the loss of a methane (B114726) (CH₄) moiety. nih.gov The conjugated structure of the dihydroisoquinoline ring system influences the fragmentation, often leading to the loss of substituent groups. nih.gov High-resolution mass spectrometry (HRMS) is particularly valuable as it provides the exact mass of the molecule and its fragments, which aids in the determination of the elemental composition. acs.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the context of this compound, IR spectroscopy can confirm the presence of key structural motifs.
The characteristic IR absorption bands for the main functional groups expected in this compound are:
Aromatic C-H stretch: Typically observed in the region of 3100-3000 cm⁻¹. spectrabase.com
Aliphatic C-H stretch: Found in the 3000-2850 cm⁻¹ range. spectrabase.com
C=N stretch (imine): This group usually gives rise to an absorption in the 1690-1640 cm⁻¹ region.
Aromatic C=C stretch: These in-ring vibrations typically appear in the range of 1600-1400 cm⁻¹. spectrabase.com
C-O stretch (aryl ether): Strong absorptions are expected between 1275-1200 cm⁻¹ and 1075-1020 cm⁻¹.
In a study of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives, which are structurally similar, the IR spectra showed expected absorption bands for amide hydrogens (-CONH-) in the region of 3500-3200 cm⁻¹ and for secondary nitrogens (-NH-) between 3400-3250 cm⁻¹. For a derivative of 6,7-dimethoxy-3,4-dihydroisoquinoline, IR (KBr, cm⁻¹) absorptions were noted at 2986, 2865, 1743, 1622, 1591, 1451, 1273, and 1120 cm⁻¹. acs.org
Table 2: General Infrared Absorption Ranges for Functional Groups in this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch | 3000-2850 |
| C=N Stretch (Imine) | 1690-1640 |
| Aromatic C=C Stretch | 1600-1400 |
| C-O Stretch (Aryl Ether) | 1275-1200 and 1075-1020 |
Spectrophotometric Methods (UV-Vis) for Electronic Transitions and Complex Studies
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* electronic transitions associated with the aromatic ring and the imine group. researchgate.net
The electronic absorption spectra of related heterocyclic systems, such as quinoline (B57606) and flavone (B191248) derivatives, have been studied to understand their electronic transitions. nih.govrsc.org The position and intensity of the absorption bands can be influenced by the solvent polarity and pH. For instance, in a study of a biologically active isoquinoline derivative, the existence of keto and enol forms was evidenced by UV-Vis spectroscopy. researchgate.net The study of dihydrothieno[2,3-c]isoquinoline derivatives, which also possess a dihydroisoquinoline core, revealed their photophysical properties through UV-visible spectroscopy. acs.org The analysis of electronic transitions can be further supported by theoretical calculations. researchgate.netrsc.org
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction analysis of single crystals is the definitive method for determining the three-dimensional solid-state structure of a molecule. While a specific crystal structure for this compound was not found, the analysis of related compounds provides valuable information about the expected molecular geometry and intermolecular interactions.
Studies on tetrahydroisoquinoline alkaloids have confirmed their structure through X-ray diffraction, revealing the conformation of the heterocyclic ring. researchgate.net For example, the crystal structure of a tetrahydroisoquinoline derivative showed that the heterocyclic ring adopts a half-chair conformation. nih.gov The crystal structures of various other complex molecules containing isoquinoline or related heterocyclic systems have been solved, providing details on bond lengths, bond angles, and intermolecular interactions like hydrogen bonding and π-π stacking. These interactions are crucial in understanding the packing of molecules in the solid state.
Electrochemical Characterization of the Compound and its Derivatives
Electrochemical techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are employed to study the redox properties of this compound and its derivatives. These methods can provide information on oxidation and reduction potentials, the number of electrons transferred in redox processes, and the kinetics of electron transfer.
A detailed electrochemical study of a biologically active isoquinoline, 2-benzoyl-7-methoxy-2,3-dihydroisoquinoline-4(1H)-one, was conducted in different pH media to elucidate its redox mechanism. researchgate.net Cyclic voltammetry was used to determine the pKa, diffusion coefficient, and heterogeneous electron transfer rate constant, and the involvement of protons in the redox mechanism was confirmed by the shift in peak potential with pH. researchgate.net The anodic oxidation of a related tetrahydroisoquinoline derivative has also been investigated, which led to the formation of the corresponding 3,4-dihydroisoquinolinium salt. The electrochemical behavior of quinoline derivatives has been studied using polarography and voltammetry, demonstrating the utility of these techniques in determining the presence of such compounds.
Chromatographic Methods for Enantiomeric Purity and Separation (e.g., Chiral HPLC, GC)
Chromatographic techniques are essential for the separation, purification, and analysis of this compound and its derivatives. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used.
For chiral derivatives of dihydroisoquinolines, chiral HPLC is the method of choice for separating enantiomers and determining enantiomeric purity. A study on the enantiomeric separation of 1-(4-bromophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide was successfully developed using an amylose-based chiral column. The separation was achieved using a mobile phase of n-hexane, isopropyl alcohol, and diethylamine. This methodology is crucial for studying the stereoselective properties of chiral compounds. In cases where an achiral column is used, derivatization with an optically pure reagent can be employed to separate the resulting diastereomers.
Role As Precursors and Synthetic Intermediates in Complex Molecule Synthesis
Synthesis of Quinolinone Derivatives and Other Heterocycles
The dihydroisoquinoline scaffold of 5,7-dimethoxy-3,4-dihydroisoquinoline is a key reactive intermediate for the synthesis of various heterocyclic systems, including quinolinone derivatives. Although direct conversion pathways from this compound to quinolinones are not extensively detailed, the broader class of dihydroisoquinolines participates in reactions that lead to such structures. For instance, the synthesis of 1-substituted 3,3-dimethyl-3,4-dihydroisoquinolines has been achieved through a "one-pot" cyclization reaction involving dimethoxybenzene, isobutyraldehyde, and various nitriles. researchgate.net This highlights the general reactivity of dimethoxy-substituted benzene (B151609) rings in forming dihydroisoquinoline structures, which can be further elaborated.
The synthesis of quinolinone and related heterocyclic structures often involves multi-step sequences where the dihydroisoquinoline moiety can be a crucial intermediate. For example, the synthesis of 7H-dibenzo[de,h]quinolin-7-one derivatives, also known as oxoisoaporphines, starts from precursors that build a dihydroisoquinoline ring which is then cyclized. researchgate.net In one study, the reaction of homoveratrylamine with phthalaldehydic acid led to the formation of 5,6-dimethoxy-2,3-dihydrooxoisoaporphine, demonstrating the construction of a complex quinolinone-type structure from a dimethoxy-substituted phenylethylamine precursor, a close relative of the starting material for this compound. researchgate.net
Applications in the Synthesis of Isoquinoline (B145761) Alkaloids and Analogs
The this compound framework is a fundamental component in the synthesis of a variety of isoquinoline alkaloids and their synthetic analogs. researchgate.net These natural products and related compounds are known for their diverse and significant biological activities. scripps.edu The dihydroisoquinoline unit serves as a key intermediate in classic synthetic strategies like the Bischler-Napieralski and Pictet-Spengler reactions, which are cornerstones of isoquinoline alkaloid synthesis. researchgate.netscripps.edu
For example, the structurally related 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline (B181575) is a commercially available compound that underscores the importance of this substitution pattern in synthetic chemistry. sigmaaldrich.com The synthesis of tetrabenazine, a drug used to treat Huntington's disease, involves a 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) hydrochloride intermediate. google.com A one-pot method has been developed for the preparation of this key intermediate from 3,4-dimethoxy phenethylamine (B48288), showcasing the industrial relevance of this structural motif. google.com
Furthermore, research has demonstrated the synthesis of various substituted 3,4-dihydroisoquinolines with potential biological applications. For instance, 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline has been synthesized and investigated for its effects on muscle contractility. nih.gov This highlights the utility of the dimethoxy-dihydroisoquinoline scaffold in medicinal chemistry for creating novel therapeutic agents.
Building Blocks for Polycyclic Systems and Fused Ring Structures
The reactivity of the enamine-like double bond in this compound makes it an excellent partner in cycloaddition reactions, leading to the formation of complex polycyclic and fused ring systems. These reactions provide efficient pathways to construct intricate molecular architectures that are often found in natural products and pharmacologically active compounds.
A notable application involves the substrate-controlled diversity-oriented synthesis of novel polycyclic frameworks through [4+2] and [3+2] annulations. nih.gov In these reactions, 3,4-dihydroisoquinolines react with ninhydrin-derived Morita–Baylis–Hillman (MBH) adducts to produce structurally diverse spiro multi-heterocyclic skeletons with high diastereoselectivity. nih.gov This methodology allows for the creation of complex molecules such as spiro[indene-2,2′- nih.govorganic-chemistry.orgoxazino[2,3-a]isoquinoline] and spiro[indene-2,1′-pyrrolo[2,1-a]isoquinoline] derivatives. nih.gov
Another powerful strategy for constructing fused ring systems is the Pomeranz–Fritsch reaction. This method has been employed in the synthesis of 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids, which are tetracyclic tetrahydroisoquinoline derivatives. beilstein-journals.org The synthesis starts with a three-component Petasis reaction followed by a Pomeranz–Fritsch double cyclization, demonstrating the versatility of isoquinoline precursors in building complex, bridged ring systems. beilstein-journals.org These examples underscore the importance of the dihydroisoquinoline core as a versatile building block for accessing a wide range of polycyclic structures.
Precursors for Radiolabeled Compounds in Imaging Research
The this compound scaffold is a key component in the development of radiolabeled compounds for use in biomedical imaging techniques such as Positron Emission Tomography (PET). These imaging agents are crucial for non-invasively studying biological processes and for the diagnosis of diseases.
Specifically, the 6,7-dimethoxy-3,4-dihydroisoquinoline moiety has been incorporated into ligands targeting the sigma-2 (σ2) receptor, which is overexpressed in various malignant tumors. nih.gov This makes σ2 receptors a valuable target for cancer imaging. A series of ¹⁸F-labeled benzamide (B126) analogs containing the 6,7-dimethoxy-3,4-dihydroisoquinoline core have been synthesized and evaluated as PET imaging agents. nih.gov
Among these, N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-[¹⁸F]-fluoroethoxy)-5-methylbenzamide ([¹⁸F]3c) and N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-[¹⁸F]-fluoroethoxy)-5-iodo-3-methoxybenzamide ([¹⁸F]3f) were identified as particularly promising candidates for imaging solid tumors expressing σ2 receptors. nih.gov The synthesis of [¹⁸F]3c was achieved with a good decay-corrected yield and high radiochemical purity, demonstrating the feasibility of using this compound derivatives as precursors for clinically relevant radiotracers. nih.gov
Future Directions and Emerging Research Areas
Development of Novel Synthetic Methodologies
The classical synthesis of 3,4-dihydroisoquinolines often relies on methods like the Bischler-Napieralski or Pictet-Spengler reactions. While effective, these methods can require harsh conditions and may not be optimal for producing diverse derivatives efficiently. Future research is increasingly focused on developing more sophisticated and practical synthetic routes.
Key emerging areas include:
Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically shorten reaction times and improve yields for reactions like the Bischler-Napieralski and Pictet-Spengler cyclizations, facilitating the rapid generation of compound libraries. organic-chemistry.org
One-Pot Procedures: The development of "one-pot" reactions, where multiple synthetic steps are carried out in a single reaction vessel, is a significant step towards efficiency and sustainability. A patented one-pot method for the hydrochloride salt of the related 6,7-dimethoxy isomer, which achieves high purity and a yield of over 75%, showcases a promising direction for the 5,7-dimethoxy analogue. google.com This approach minimizes waste and reduces costs associated with purification of intermediates.
Novel Catalytic Systems: Research into new catalysts could provide milder and more selective reaction conditions. For instance, the use of trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) has been shown to promote a Bischler-Napieralski-type synthesis from phenylethanols and nitriles under gentle conditions. organic-chemistry.org Exploring catalysts like phosphotungstic acid for the cyclization step represents another innovative avenue that enhances safety and yield. google.com
| Synthetic Strategy | Description | Potential Advantages for 5,7-Dimethoxy-3,4-dihydroisoquinoline |
| Microwave-Assisted Reactions | Use of microwave energy to accelerate chemical reactions. | Rapid synthesis of derivatives, enabling high-throughput screening. |
| One-Pot Synthesis | Combining multiple reaction steps into a single operation. | Increased efficiency, reduced waste, lower production costs. |
| Novel Catalyst Development | Employing new catalysts like Tf₂O or phosphotungstic acid. | Milder reaction conditions, higher yields, improved safety profile. |
| Flow Chemistry | Performing reactions in a continuous-flow reactor. | Precise control over reaction parameters, scalability, and safety. |
Exploration of New Biological Targets and Mechanisms of Action
The 1,2,3,4-tetrahydroisoquinoline (B50084) scaffold, the reduced form of dihydroisoquinoline, is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with anti-cancer, anti-HIV, and antimicrobial properties. mdpi.com This suggests that this compound and its derivatives are prime candidates for screening against a wide range of biological targets.
Future research should focus on:
Anticancer Agents: Derivatives of related 1,4-disubstituted-3,4-dihydroisoquinolines have been designed as tubulin polymerization inhibitors, showing cytotoxic activities against leukemia cell lines. nih.gov The most potent of these compounds had an IC₅₀ value of 0.64 μM. nih.gov This suggests that derivatives of the 5,7-dimethoxy isomer could be synthesized and evaluated for similar antimitotic activity.
Reversal of Multidrug Resistance (MDR): P-glycoprotein (P-gp) is a key protein that causes MDR in cancer cells. Recently, derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) have been identified as potent P-gp inhibitors, with the ability to reverse drug resistance. mdpi.com This provides a strong rationale for investigating this compound derivatives as potential MDR-reversing agents in oncology.
Neurological and Muscular Disorders: Dihydroisoquinoline derivatives have been investigated for their effects on the central nervous system and smooth muscle. In silico and ex vivo studies on 1,3-disubstituted 3,4-dihydroisoquinolines have predicted and confirmed muscle relaxant activities, indicating potential for treating conditions like irritable bowel syndrome. nih.gov The 5,7-dimethoxy substitution pattern could modulate these activities in unique ways.
Integration of Advanced Computational Approaches for Drug Design
Modern drug discovery heavily relies on computational methods to accelerate the identification and optimization of lead compounds. These in silico techniques are particularly valuable for a scaffold like this compound, where a vast chemical space of derivatives can be designed.
Future directions in this area include:
Structure-Activity Relationship (SAR) Studies: Computational tools can be used to build SAR models that predict how changes in the structure of this compound derivatives will affect their biological activity. This was successfully used to guide the synthesis of new tubulin polymerization inhibitors. nih.gov
Molecular Docking: By modeling the three-dimensional structure of a biological target (such as an enzyme or receptor), molecular docking can predict how different derivatives of this compound will bind. This helps in prioritizing the synthesis of compounds that are most likely to be active.
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates. This early-stage screening helps to eliminate compounds with unfavorable profiles, saving time and resources. For example, some 1,3-disubstituted 3,4-dihydroisoquinolines were predicted to have high gastrointestinal absorption and the ability to cross the blood-brain barrier. nih.gov
Applications in Materials Science and Optoelectronics
While the primary focus for isoquinoline (B145761) derivatives has been in medicine, the unique electronic properties of conjugated heterocyclic systems are attracting interest in materials science. Research into the application of this compound in this domain is still in its infancy, representing a significant area for future growth.
Emerging research could explore:
Organic Light-Emitting Diodes (OLEDs): The development of intrinsically stretchable OLEDs relies on novel organic semiconductors. ktu.edu Nitrogen-containing heterocyclic compounds are known to be used as components in OLEDs. researchgate.net The electron-rich aromatic system of this compound could be functionalized to create novel materials for emissive layers or host materials in OLED devices.
Fluorescent Probes: Isoquinoline derivatives are known for their fluorescent properties. nih.gov Future work could involve synthesizing derivatives of this compound and characterizing their photophysical properties, such as absorption and emission spectra, with the goal of developing new fluorescent sensors for ions or biomolecules. nih.gov
Investigation of Stereochemical Influence on Biological Activity
Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Often, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or cause unwanted side effects. The C1 position of the 3,4-dihydroisoquinoline (B110456) ring can be a stereocenter when substituted, making the study of its stereochemistry crucial.
Future research should prioritize:
Diastereoselective and Enantioselective Synthesis: Developing synthetic methods that produce specific stereoisomers of this compound derivatives is a key challenge. A diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has been achieved by combining the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization, demonstrating that high stereochemical control is possible for this class of compounds. mdpi.com
Chiral Separation and Analysis: Implementing methods to separate and analyze enantiomers will be essential to study their individual properties.
Stereospecific Biological Evaluation: Once individual enantiomers are isolated, their biological activity must be evaluated separately. This will provide a deeper understanding of the structure-activity relationship and is critical for developing safer and more effective drugs.
Sustainable Production and Biocatalytic Approaches
"Green chemistry" principles are becoming increasingly important in chemical synthesis, aiming to reduce waste, lower energy consumption, and use less hazardous substances. For a versatile building block like this compound, developing sustainable production methods is a key future goal.
Promising research areas include:
Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild conditions. Researchers have engineered imine reductases (IREDs) for the stereoselective conversion of 6,7-dimethoxy-dihydroisoquinolines into their corresponding chiral (S)-tetrahydroisoquinolines with 100% conversion. This biocatalytic approach could be adapted for the 5,7-dimethoxy isomer to produce valuable chiral synthons.
Chemoenzymatic Cascades: Combining chemical and enzymatic steps in a one-pot process can create highly efficient and sustainable synthetic routes. A chemoenzymatic process for producing tetrahydroisoquinolines has been developed, showcasing the power of this hybrid approach.
Green Solvents and Catalysts: Future synthetic routes should aim to replace hazardous solvents and reagents with more environmentally benign alternatives. The use of phosphotungstic acid as a recyclable catalyst in a one-pot synthesis is an example of this principle in action for a related isomer. google.com
Expanding the Scope of Derivatization for Diverse Applications
The true potential of this compound lies in its capacity to serve as a scaffold for a vast number of derivatives. Future research will undoubtedly focus on creating libraries of novel compounds by adding a wide variety of substituents at different positions on the isoquinoline core.
Key strategies for future derivatization include:
Substitution at the C1 Position: This is a common point of modification. The addition of various alkyl and aryl groups can be achieved through reactions with organolithium or Grignard reagents, profoundly influencing biological activity. researchgate.net
Substitution at the Nitrogen Atom (N2): Modifying the nitrogen atom can alter the compound's polarity, basicity, and interaction with biological targets.
Substitution at the C4 Position: Introducing substituents at the C4 position can create additional steric and electronic features, as seen in the design of 1,4-disubstituted tubulin inhibitors. nih.gov
Cycloaddition Reactions: The imine functionality of the dihydroisoquinoline ring can participate in cycloaddition reactions, allowing for the construction of more complex, fused heterocyclic systems with novel properties.
By systematically exploring these derivatization pathways, researchers can fine-tune the properties of the this compound scaffold for a broad spectrum of applications, from next-generation therapeutics to advanced functional materials.
Q & A
Q. What are the key methodological steps for synthesizing chiral isoquinoline alkaloids from 5,7-Dimethoxy-3,4-dihydroisoquinoline?
The enantioselective synthesis of naturally occurring alkaloids like (S)-(−)-trolline and (R)-(+)-oleracein E involves five steps starting from commercially available 6,7-dimethoxy-3,4-dihydroisoquinoline:
Catalytic C1-alkynylation : Cu(I)-catalyzed enantioselective alkynylation with terminal alkynes and benzaldehyde to generate propargylic amines (94% yield, 98% ee) .
Hydrogenation and cyclization : Optimized conditions (e.g., solvent, catalyst loading) to form tetrahydroisoquinoline intermediates (Table 1 in ).
Demethylation : Controlled removal of methoxy groups using reagents like BBr₃ or AlCl₃, achieving 41% overall yield after optimization .
Resolution of enantiomers : Use of chiral ligands (e.g., (R,Ra)-N-pinap) to ensure high enantiopurity (95–96% ee) .
Advanced Experimental Design
Q. How can enantioselectivity in C1-alkynylation be optimized for asymmetric synthesis?
Key factors include:
- Catalyst selection : Cu(I) salts (e.g., CuI, CuBr) paired with axially chiral ligands (e.g., N-pinap derivatives) enhance stereochemical control .
- Substrate compatibility : Terminal alkynes with bulky substituents improve regioselectivity .
- Reaction monitoring : Use HPLC or chiral GC to track ee values during intermediate steps .
- Temperature and solvent : Lower temperatures (0–25°C) in polar aprotic solvents (e.g., DCM) minimize side reactions .
Basic Characterization
Q. What analytical methods validate the structural and enantiomeric purity of synthesized derivatives?
- NMR spectroscopy : Confirms regiochemistry of methoxy groups and tetrahydroisoquinoline backbone .
- Chiral HPLC/GC : Quantifies enantiomeric excess (e.g., 98% ee for propargylic amines) .
- Mass spectrometry : Verifies molecular weight, particularly for deuterated analogs (e.g., D6-dimethoxy derivatives) .
- X-ray crystallography : Resolves absolute configuration in crystalline intermediates .
Advanced Yield Optimization
Q. How can low yields in demethylation steps be addressed?
- Reagent stoichiometry : Excess BBr₃ (3–5 equiv) ensures complete demethylation without over-degradation .
- Temperature control : Slow addition at −78°C followed by gradual warming to room temperature minimizes side reactions .
- Workup modifications : Quenching with methanol/water mixtures improves recovery of polar intermediates .
- Alternative reagents : AlCl₃/EtSH systems for selective demethylation in sensitive substrates .
Advanced Data Contradiction Analysis
Q. How to resolve contradictions in reported reaction mechanisms for asymmetric transfer hydrogenation?
- Substrate-catalyst matching : Test multiple η⁶-arene Ru catalysts (e.g., [Ru(cymene)(diamine)]) to identify optimal pairs for cyclic imines .
- Kinetic studies : Compare turnover frequencies (TOF) under varying pH and HCOONa concentrations .
- Computational modeling : DFT calculations to assess transition-state stabilization by chiral ligands .
- Cross-validation : Reproduce results using deuterated substrates (e.g., D6-dimethoxy derivatives) to isolate isotopic effects .
Basic Application in Medicinal Chemistry
Q. What role does this compound play in synthesizing bioactive compounds?
It serves as a precursor for:
- Higenamine : A cardiotonic agent synthesized via cyclodehydration of 4-methoxyphenylacetyl chloride and β-(3,4-dimethoxyphenyl)-ethylamine, followed by demethylation .
- Tetrabenazine analogs : Key intermediate in dopamine-depleting agents, synthesized via acid-catalyzed condensation with 3-(dimethylamino)methyl ketones .
Advanced Deuterated Analog Studies
Q. Why are deuterated derivatives (e.g., D6-dimethoxy) critical in pharmacological research?
- Metabolic stability : Deuterium incorporation at methoxy groups slows oxidative demethylation, enhancing pharmacokinetics .
- Isotopic tracing : Enables tracking of drug distribution and metabolite profiling using LC-MS .
- Regulatory compliance : Deuterated standards (e.g., 6,7-D6-dimethoxy) meet ICH guidelines for analytical method validation in ANDA submissions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
